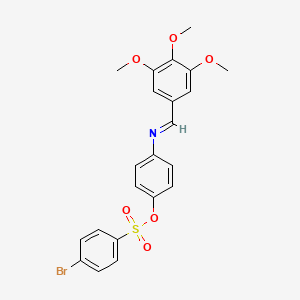
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate” is a chemical compound that contains a Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions and coupling reactions . These reactions are typically achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .科学的研究の応用
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent . Derivatives of this compound, particularly those with substituted piperazine, have shown promising antiproliferative activity . For instance, in the NCI-60 cell line screening, certain derivatives exhibited significant cytostatic activity against multiple cancer cell lines, including NSCL cancer cell line HOP-92 and colorectal carcinoma HCT-116 .
Antibacterial Properties
Studies have synthesized novel quaternary ammonium aldimine derivatives featuring the 3,4,5-trimethoxy phenyl fragment, which demonstrated selective antibacterial activity against Gram-negative bacteria such as K. pneumoniae and P. aeruginosa . This indicates the potential use of the compound in developing new antibacterial treatments.
Antioxidant Effects
The antioxidant properties of derivatives of this compound have been assessed through various assays, showing that they possess the ability to scavenge free radicals . This suggests a role in preventing oxidative stress-related diseases.
Antitumor Properties
A natural analogue of this compound, 3,4′,5-trans-Trimethoxystilbene, has been shown to significantly reduce tumor growth and inhibit the tumor/body weight ratio, indicating its potential application in tumor growth inhibition .
Antidiabetic Activity
Derivatives of the compound have been studied for their effects on blood glucose levels. For example, the methanol extract of certain derivatives has been proven to reduce fasting blood glucose, suggesting its application in managing diabetes .
Drug Design and Development
The 3,4,5-trimethoxyphenyl moiety is a critical component in many chemical biology studies. It plays an important role in maintaining suitable molecular conformations and contributes to high binding affinities in drug design . This aspect of the compound can be leveraged in the development of new drugs with improved efficacy.
作用機序
Target of Action
The primary target of the compound 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway. This leads to a decrease in the proliferation of cancer cells that overexpress EGFR .
Biochemical Pathways
The compound affects the EGFR signaling pathway . The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation in mammalian cells. Key downstream effects of EGFR activation include cellular proliferation, angiogenesis, and survival signaling .
Pharmacokinetics
The compound’smolecular weight is 506.366 , and it has a density of 1.4±0.1 g/cm3 . Its boiling point is 629.0±55.0 °C at 760 mmHg . These properties might influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The compound’s action results in the inhibition of the growth and prognosis of cancer cells . It can alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells . This is a vital prerequisite for better plausible EGFR inhibitors devoid of cardiotoxicity .
特性
IUPAC Name |
[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO6S/c1-27-20-12-15(13-21(28-2)22(20)29-3)14-24-17-6-8-18(9-7-17)30-31(25,26)19-10-4-16(23)5-11-19/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCVQVZZJQZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2853202.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2853203.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2853206.png)
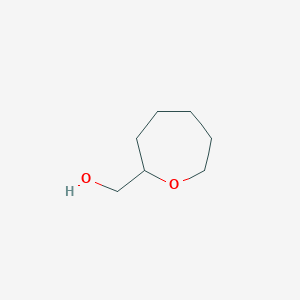
![N-(4-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2853208.png)
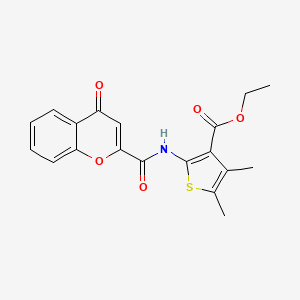
![1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2853213.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)

![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)
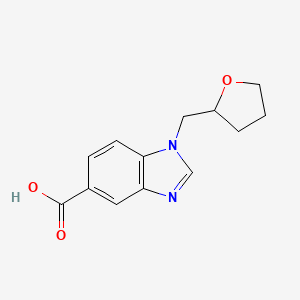
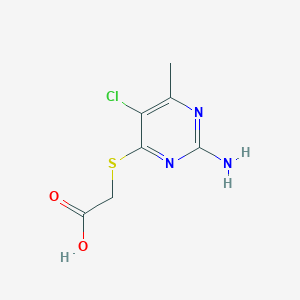
![N-(3-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2853225.png)